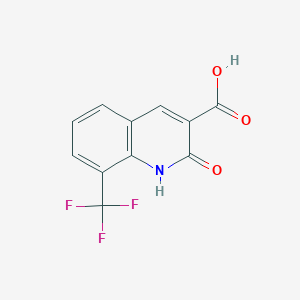
tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate, also known as t-BOC, is a synthetic organic compound with a variety of applications in scientific research. It is a cyclic, four-membered ring structure that contains a tert-butyl group and a piperazine group. The compound is an important building block in organic synthesis, as it serves as an intermediate in the synthesis of many compounds with different functional groups. It is also used in the synthesis of peptides and peptidomimetics, and has been found to have a wide range of biochemical and physiological effects.
作用機序
T-BOC is an important building block in organic synthesis and serves as an intermediate in the synthesis of many compounds with different functional groups. The piperazine group of tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is a strong nucleophile and can react with a variety of electrophiles. This enables the synthesis of compounds with different functional groups. The tert-butyl group of tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is a strong electrophile and can react with nucleophiles such as amines and carboxylic acids. This enables the synthesis of peptides and peptidomimetics.
Biochemical and Physiological Effects
T-BOC has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-fungal, anti-bacterial, and anti-cancer activities. It has also been found to have anti-viral activity, and has been used in the treatment of HIV/AIDS. In addition, tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
実験室実験の利点と制限
The advantages of using tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate in lab experiments include its low cost, its availability, and its ease of use. Its low cost and availability make it an ideal starting material for the synthesis of a variety of compounds. Its ease of use makes it a useful tool for organic synthesis. However, there are some limitations to using tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate in lab experiments. It is not very stable and can be easily hydrolyzed in the presence of water or other polar solvents. In addition, tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate can react with other functional groups, so it is important to take precautions when using it.
将来の方向性
There are many potential future directions for the use of tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate in scientific research. It can be used in the synthesis of peptides, peptidomimetics, and other small molecules. It can also be used in the synthesis of catalysts, pharmaceuticals, and other organic compounds. In addition, tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate can be used as a protecting group in the synthesis of peptides and peptidomimetics. It can also be used in the synthesis of peptide-based drugs and in the preparation of peptide-based vaccines. Finally, tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate can be used in the development of novel therapeutic agents, such as anti-cancer drugs and anti-inflammatory drugs.
合成法
T-BOC is synthesized by the reaction of tert-butyl alcohol with piperazine in the presence of a catalytic amount of hydrochloric acid. The reaction proceeds in two steps. In the first step, the tert-butyl alcohol is protonated, forming a tert-butyl cation which then reacts with the piperazine to form the desired product. The reaction is carried out in an aqueous solution at room temperature for 30 minutes. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by filtration.
科学的研究の応用
T-BOC is widely used in scientific research as a starting material for the synthesis of a variety of compounds. It is used in the synthesis of peptides, peptidomimetics, and other small molecules. It is also used in the synthesis of catalysts, pharmaceuticals, and other organic compounds. In addition, tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate is used as a protecting group in the synthesis of peptides and peptidomimetics. It is also used in the synthesis of peptide-based drugs and in the preparation of peptide-based vaccines.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1s,3s)-3-(piperazin-1-yl)cyclobutane-1-carboxylate involves the reaction of tert-butyl cyclobutane-1-carboxylate with piperazine in the presence of a suitable catalyst.", "Starting Materials": [ "tert-butyl cyclobutane-1-carboxylate", "piperazine", "catalyst" ], "Reaction": [ "Step 1: Dissolve tert-butyl cyclobutane-1-carboxylate and piperazine in a suitable solvent.", "Step 2: Add the catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 5: Purify the product using suitable techniques such as column chromatography or recrystallization." ] } | |
CAS番号 |
2728710-01-6 |
分子式 |
C13H24N2O2 |
分子量 |
240.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



